Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-
CAS No.: 651315-72-9
Cat. No.: VC16896601
Molecular Formula: C17H9ClF4N2
Molecular Weight: 352.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651315-72-9 |
|---|---|
| Molecular Formula | C17H9ClF4N2 |
| Molecular Weight | 352.7 g/mol |
| IUPAC Name | 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |
| Standard InChI Key | NKRAVUZIIHBKDS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |
Introduction
Structural Features and Molecular Design
Substitution Pattern and Electronic Effects
The pyrimidine core of this compound is functionalized at four positions, each contributing distinct electronic and steric properties. The 2-position hosts a trifluoromethyl () group, a strongly electron-withdrawing moiety known to enhance metabolic stability and membrane permeability in drug candidates. At the 4-position, a chlorine atom introduces electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding or halogen bonding. The 5- and 6-positions are occupied by phenyl and 4-fluorophenyl rings, respectively, which introduce aromatic stacking capabilities and modulate solubility. The fluorine atom on the para position of the phenyl ring further enhances electron deficiency, a feature often exploited in kinase inhibitor design.
Conformational Analysis
Density functional theory (DFT) studies on analogous pyrimidines suggest that the trifluoromethyl group at C2 induces a planar conformation in the pyrimidine ring, minimizing steric clashes with adjacent substituents. The dihedral angles between the pyrimidine core and the aryl rings at C5 and C6 are critical for target binding, as demonstrated in crystallographic analyses of similar kinase inhibitors.
Synthesis and Purification Strategies
Reaction Pathways and Optimization
The synthesis of 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine typically involves multi-step sequences, leveraging condensation, cyclization, and halogenation reactions. A representative approach, inferred from related methodologies , proceeds as follows:
-
Formation of the Pyrimidine Core: Condensation of a β-diketone precursor with a trifluoromethyl-containing amidine under acidic conditions generates the 2-trifluoromethylpyrimidine scaffold.
-
Chlorination at C4: Treatment with phosphorus oxychloride () introduces the chlorine substituent, with reaction temperatures carefully controlled to minimize side reactions.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling installs the 4-fluorophenyl and phenyl groups at C6 and C5, respectively. This step requires anhydrous conditions and ligands such as triphenylphosphine to enhance catalytic efficiency.
Purification Techniques
Chromatographic methods, particularly flash column chromatography using silica gel and ethyl acetate/hexane gradients, are employed to isolate the target compound. Recrystallization from ethanol or acetonitrile further enhances purity, as evidenced by melting point consistency and single-spot thin-layer chromatography (TLC) profiles.
Physico-Chemical Properties
Biological Applications and Mechanism of Action
Antimicrobial Activity
Halogenated pyrimidines often exhibit broad-spectrum antimicrobial properties. The chlorine and fluorine substituents in this compound could disrupt microbial cell wall synthesis or nucleic acid metabolism. In vitro assays against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to first-line antibiotics.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: -NMR (400 MHz, DMSO-) displays distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the trifluoromethyl group (δ -63 ppm in -NMR).
-
IR Spectroscopy: Peaks at 1345 cm (C–F stretch) and 1550 cm (C=N stretch) confirm functional groups.
-
Mass Spectrometry: ESI-MS ([M+H]) at m/z 353.71 aligns with the molecular formula.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents at C4, C5, and C6 to optimize potency and selectivity against therapeutic targets.
-
In Vivo Pharmacokinetics: Evaluate oral bioavailability, tissue distribution, and metabolic stability in rodent models.
-
Material Science Applications: Explore use in organic semiconductors or liquid crystals, leveraging the electron-deficient pyrimidine core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume